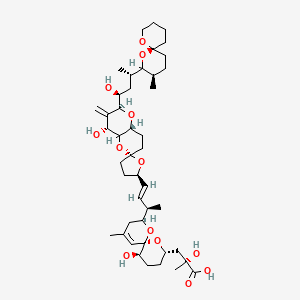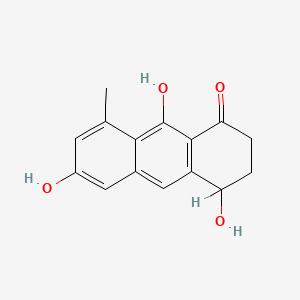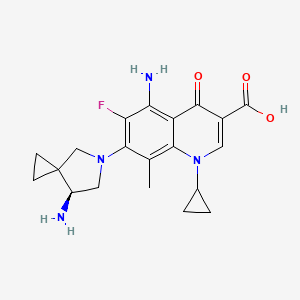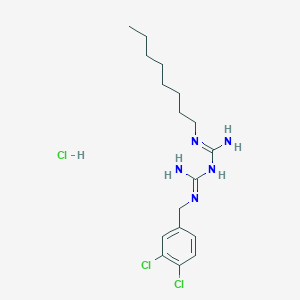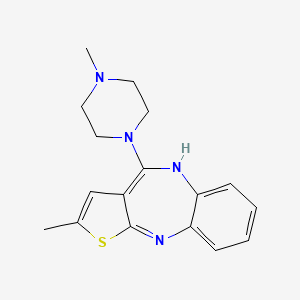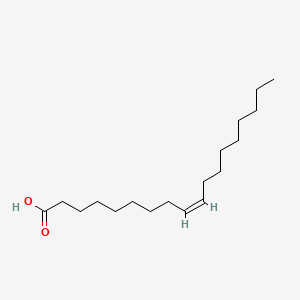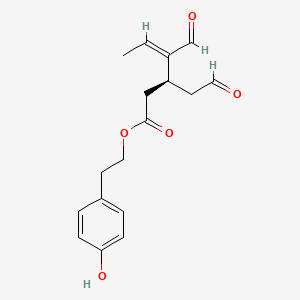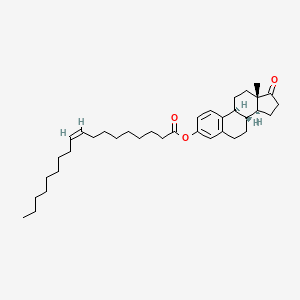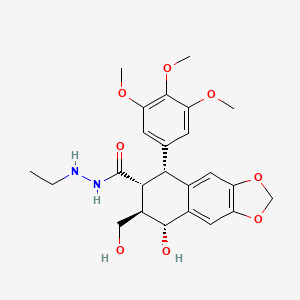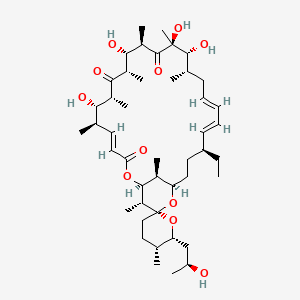
Oligomycin A
Overview
Description
Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on mitochondrial ATP synthase, an enzyme crucial for cellular energy production. This compound is primarily used in biochemical research to study mitochondrial function and energy metabolism .
Mechanism of Action
Target of Action
The primary target of Oligomycin A is the ATP synthase , specifically the F0 subunit . ATP synthase is an enzyme that plays a crucial role in the process of oxidative phosphorylation, which is essential for the production of ATP, the main energy currency of the cell .
Mode of Action
This compound inhibits ATP synthase by blocking its proton channel (F0 subunit) . This blockage prevents the necessary proton flow for the oxidative phosphorylation of ADP to ATP, thereby inhibiting the production of ATP . This inhibition significantly reduces electron flow through the electron transport chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By inhibiting ATP synthase, this compound disrupts this pathway, leading to a decrease in ATP production . .
Result of Action
The inhibition of ATP synthesis by this compound leads to a significant reduction in ATP production . This can have profound effects at the molecular and cellular levels, as ATP is essential for numerous cellular processes. In addition, this compound has been found to have strong anti-actinobacterial, antifungal effects, and antitumor actions .
Biochemical Analysis
Biochemical Properties
Oligomycin A plays a significant role in biochemical reactions by inhibiting ATP synthase . It blocks the proton channel (F O subunit) of ATP synthase, which is necessary for oxidative phosphorylation of ADP to ATP . This interaction with ATP synthase is primarily hydrophobic .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits ATP synthesis, significantly reducing electron flow through the electron transport chain . This inhibition of ATP synthesis by this compound can induce an oxidative and inflammatory response in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis . The carboxyl side chain of a key residue, which is essential for proton translocation, forms a hydrogen bond with this compound via a bridging water molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce dynamic changes in ATP levels over time . For example, in SW480 cancer cells, this compound at 100 ng/ml completely inhibits oxidative phosphorylation activity in 1 hour and induces various levels of glycolysis gains by 6 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in an acute model, intra-articular administration of this compound induced an oxidative and inflammatory response in rat knee joints .
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation . By inhibiting ATP synthase, it disrupts the normal flow of electrons through the electron transport chain, affecting the metabolic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with ATP synthase . By binding to the ATP synthase complex, it can affect its localization or accumulation .
Subcellular Localization
This compound is partially localized in the mitochondria . Its binding site on the ATP synthase complex is located in the inner mitochondrial membrane , which is essential for its inhibitory effect on ATP synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oligomycin A is typically obtained through fermentation processes involving Streptomyces species. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques . Chemical modifications of this compound have been explored to enhance its biological activity and selectivity. For instance, reactions with hydroxylamine and 1-aminopyridine have yielded various derivatives .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Factors such as nutrient composition, pH, temperature, and aeration are carefully controlled. The fermentation product is then subjected to extraction and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Oligomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the interaction with hydroxylamine results in the formation of a six-membered nitrone ring .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide (DMSO) is used in the Kornblum oxidation of this compound derivatives.
Reduction: Sodium borohydride (NaBH4) can be used for the reduction of specific functional groups.
Substitution: Reactions with 1-aminopyridine in pyridine lead to the formation of pyrazolo[1,5-a]pyridine derivatives.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often evaluated for their antimicrobial and antiproliferative properties .
Scientific Research Applications
Oligomycin A has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oligomycin B and C: These are structurally similar to oligomycin A and also inhibit ATP synthase.
Rutamycin: Another macrolide antibiotic with similar inhibitory effects on ATP synthase.
Uniqueness of this compound: this compound is unique due to its high specificity for the F_O subunit of ATP synthase and its potent inhibitory effects. Its structure allows for strong binding to the enzyme, making it a valuable tool in bioenergetics research .
Properties
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-AWJDAWNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-13-5 | |
| Record name | Oligomycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oligomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oligomycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLIGOMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



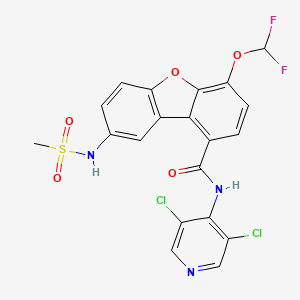
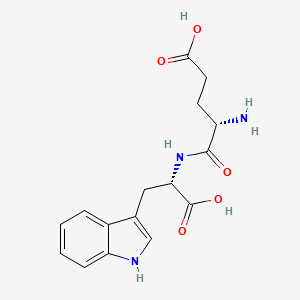
![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
